molecular formula C19H22N2O6S B4901416 Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate

Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate

Cat. No.: B4901416
M. Wt: 406.5 g/mol
InChI Key: CBJZLEGZUUNTMD-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoate ester linked to a sulfonyl-methylamino group. The presence of methoxy and methyl groups further contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then acylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonyl-methylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. Additionally, the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl benzoate
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13-5-10-16(26-3)17(11-13)28(24,25)21(2)12-18(22)20-15-8-6-14(7-9-15)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJZLEGZUUNTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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